Aim-100

Overview

Description

Scientific Research Applications

AIM 100 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.

Biology: Helps in understanding the role of Ack1 in cellular signaling pathways.

Industry: Potential applications in the development of new therapeutic agents targeting tyrosine kinases.

Mechanism of Action

AIM 100 exerts its effects by selectively inhibiting the activity of Ack1. This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways. In prostate cancer cells, AIM 100 inhibits the phosphorylation of the androgen receptor at tyrosine 267, leading to reduced receptor activity and decreased tumor growth .

Safety and Hazards

AIM-100 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

AIM-100 interacts with the Ack1 kinase, inhibiting its activity with an IC50 value of 22 nM . It suppresses the phosphorylation of Tyr267 of the androgen receptor in prostate cancer cells . This interaction with the androgen receptor suggests that this compound may play a role in the regulation of gene expression in these cells.

Cellular Effects

In human prostate cancer cells, treatment with this compound resulted in an increase of the G0/G1 cell phase and subsequent cell growth suppression . This suggests that this compound can influence cell function by affecting the cell cycle. It also induced apoptosis in Panc-1 cells at a concentration of 10 μM .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of Ack1 kinase . This inhibition suppresses the phosphorylation of Tyr267 of the androgen receptor in prostate cancer cells . The suppression of this phosphorylation could lead to changes in gene expression within these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AIM 100 involves multiple steps, starting with the preparation of the core furo[2,3-d]pyrimidine structure. The key steps include:

Formation of the furo[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

Functionalization: Introduction of the diphenyl and tetrahydrofuranyl groups through various substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of AIM 100 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

AIM 100 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of AIM 100 with different functional groups attached.

Comparison with Similar Compounds

Similar Compounds

AZ7550: Another Ack1 inhibitor with similar potency.

GNF-7: Inhibits both wild-type and mutant forms of Bcr-Abl, showing some overlap in kinase inhibition.

Vemurafenib: A B-RAF inhibitor with different target specificity but similar applications in cancer treatment.

Uniqueness

AIM 100 is unique in its high selectivity for Ack1 over other kinases, making it a valuable tool for studying the specific role of Ack1 in various biological processes. Its ability to inhibit androgen receptor phosphorylation also sets it apart from other kinase inhibitors .

properties

IUPAC Name |

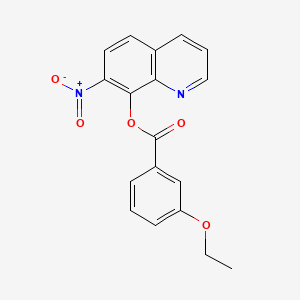

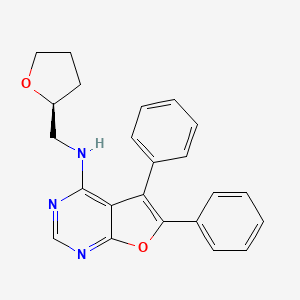

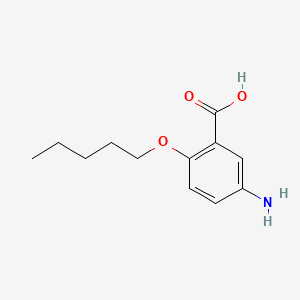

N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHHOXCDUAYSR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467671 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873305-35-2 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)

![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)